3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Overview
Description
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound with a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Another method involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can yield dihydro-derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various oxo- and dihydro-derivatives, as well as substituted benzoxazine compounds .
Scientific Research Applications
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . Its exact mechanism of action is still under investigation, but it is believed to involve binding to specific receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids
Uniqueness
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties.
Biological Activity
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS Number: 214848-62-1) is a chemical compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
The molecular formula of this compound is C₉H₇NO₄, with a molecular weight of 193.16 g/mol. The compound features a benzoxazine structure that contributes to its unique chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₇NO₄ |
Molecular Weight | 193.16 g/mol |
CAS Number | 214848-62-1 |
Purity | 95% - 97% |
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
2. Anti-inflammatory Effects
This compound has shown promise in reducing inflammation markers in vitro. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use as an anti-inflammatory agent.
3. Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis in cancer cell lines. The compound was observed to disrupt cellular proliferation pathways, making it a candidate for further research in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Chemical Society evaluated the antimicrobial efficacy of several benzoxazine derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments conducted on RAW 264.7 macrophages showed that treatment with this compound led to a significant decrease in nitric oxide (NO) production and reduced expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS). These findings suggest that it may modulate inflammatory responses effectively .
Case Study 3: Apoptosis Induction in Cancer Cells
A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRMLOKNXQWDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590862 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214848-62-1 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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